molecular formula C4H3KN2O5S B3433631 Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate CAS No. 462651-65-6

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate

Cat. No.: B3433631
CAS No.: 462651-65-6
M. Wt: 230.24 g/mol
InChI Key: BJIVBBVMSPGUDU-UHFFFAOYSA-M
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Description

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is a chemical compound with the molecular formula C4H2N2O4S.K.H2O. It is a potassium salt of 4-carboxy-1,2,5-thiadiazole-3-carboxylate and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate typically involves the reaction of 4-carboxy-1,2,5-thiadiazole-3-carboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various thiadiazole derivatives with different functional groups, which can be used in further chemical synthesis and research applications .

Scientific Research Applications

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to form stable hydrates. This makes it particularly useful in various scientific research applications where stability and reactivity are important .

Properties

IUPAC Name

potassium;4-carboxy-1,2,5-thiadiazole-3-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S.K.H2O/c7-3(8)1-2(4(9)10)6-11-5-1;;/h(H,7,8)(H,9,10);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIVBBVMSPGUDU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1C(=O)[O-])C(=O)O.O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462651-65-6
Record name potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Reactant of Route 2
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Reactant of Route 3
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Reactant of Route 4
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Reactant of Route 5
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Reactant of Route 6
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate

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